molecular formula C26H34N6O7S B1665845 Avitriptan fumarate CAS No. 171171-42-9

Avitriptan fumarate

Cat. No.: B1665845
CAS No.: 171171-42-9
M. Wt: 574.7 g/mol
InChI Key: FMXXORRZIQGUIN-WLHGVMLRSA-N
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Description

Avitriptan fumarate is a compound known for its application as an antimigraine agent. It is a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT1D receptors. This compound has been studied for its potential to alleviate migraine symptoms by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides .

Scientific Research Applications

Avitriptan fumarate has several scientific research applications, including:

    Chemistry: Used as a model compound to study serotonin receptor interactions and agonist activity.

    Biology: Investigated for its effects on cellular signaling pathways and receptor activation.

    Medicine: Studied for its potential therapeutic applications in treating migraines and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.

Mechanism of Action

Avitriptan fumarate acts as a 5-HT 1B and 5-HT 1D receptor agonist . It is part of the triptan family of drugs, which act as agonists for serotonin 5-HT 1B and 5-HT 1D receptors at blood vessels and nerve endings in the brain .

Future Directions

Research has shown that Avitriptan fumarate is a weak ligand and activator of human AhR, which induces the expression of CYP1A1 in a cell-type specific manner . This data warrants the potential off-label therapeutic application of Avitriptan as an AhR-agonist drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of avitriptan fumarate involves multiple steps, starting with the preparation of the indole core structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

Avitriptan fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced analogs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Avitriptan Fumarate

This compound is unique due to its specific binding affinity and agonist activity at the 5-HT1B and 5-HT1D receptors. It has been shown to induce the expression of CYP1A1 in a cell-type specific manner, which is not commonly observed with other triptans .

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O3S.C4H4O4/c1-23-32(29,30)15-17-5-6-20-19(12-17)18(13-25-20)4-3-7-27-8-10-28(11-9-27)22-21(31-2)14-24-16-26-22;5-3(6)1-2-4(7)8/h5-6,12-14,16,23,25H,3-4,7-11,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXXORRZIQGUIN-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCCN3CCN(CC3)C4=NC=NC=C4OC.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N6O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171171-42-9
Record name Avitriptan fumarate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171171429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVITRIPTAN FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G25KE3954
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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